molecular formula C14H15BrFNO B14908340 4-bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide

4-bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide

Cat. No.: B14908340
M. Wt: 312.18 g/mol
InChI Key: LQIUTOWCZAPRQH-UHFFFAOYSA-N
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Description

4-Bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide is a synthetic organic compound that features a bromine atom, a fluorine atom, and a dicyclopropylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluorobenzoic acid.

    Amidation Reaction: The carboxylic acid group of 4-bromo-2-fluorobenzoic acid is converted to an amide by reacting it with dicyclopropylmethylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme-substrate interactions.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dicyclopropylmethyl group can influence the compound’s binding affinity and selectivity, while the bromine and fluorine atoms can affect its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N,N-dimethylbenzamide
  • N,N-Diisopropyl 4-bromo-3-methoxybenzamide
  • 4-Bromo-N-methylbenzamide

Uniqueness

4-Bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C14H15BrFNO

Molecular Weight

312.18 g/mol

IUPAC Name

4-bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide

InChI

InChI=1S/C14H15BrFNO/c15-10-5-6-11(12(16)7-10)14(18)17-13(8-1-2-8)9-3-4-9/h5-9,13H,1-4H2,(H,17,18)

InChI Key

LQIUTOWCZAPRQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)NC(=O)C3=C(C=C(C=C3)Br)F

Origin of Product

United States

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